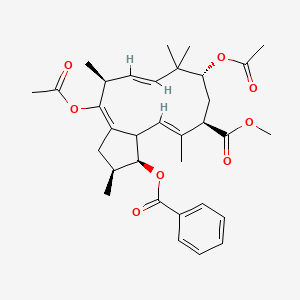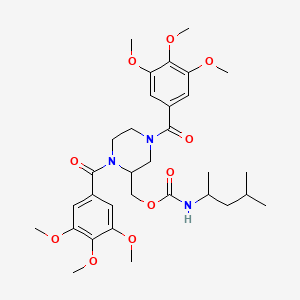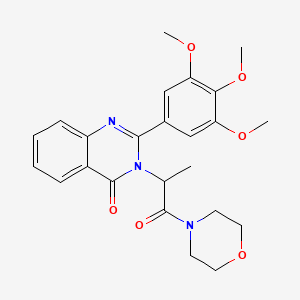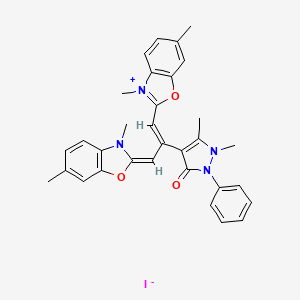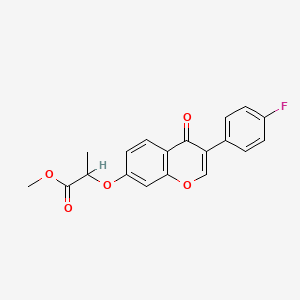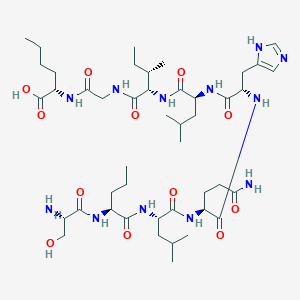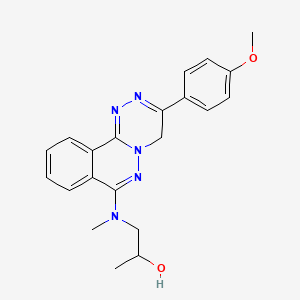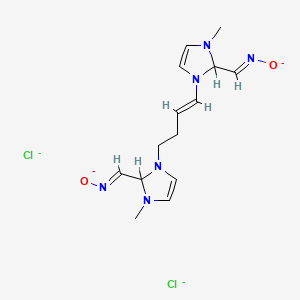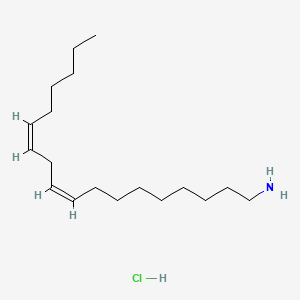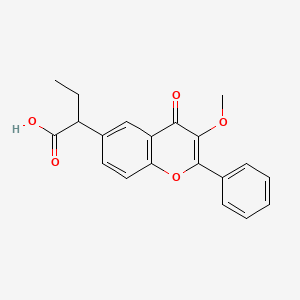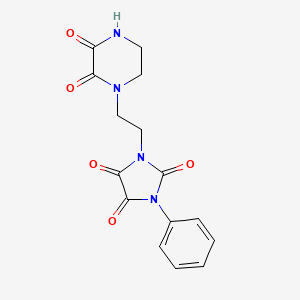
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, is a complex organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing nitrogen atoms. Imidazolidinetrione derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidinetrione ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of imidazolidinetrione derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen functionalities, while reduction may produce simpler imidazolidinone compounds.
科学研究应用
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.
相似化合物的比较
Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, can be compared with other similar compounds, such as imidazolidine-2-thione and imidazole-2-thione derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.
Imidazole-2-thione: Exhibits antioxidant and antihypertensive properties.
The uniqueness of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
References
- Recent advances in the synthesis of imidazoles
- Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives
- Imidazolidinone - Wikipedia
属性
CAS 编号 |
132411-96-2 |
|---|---|
分子式 |
C15H14N4O5 |
分子量 |
330.30 g/mol |
IUPAC 名称 |
1-[2-(2,3-dioxopiperazin-1-yl)ethyl]-3-phenylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C15H14N4O5/c20-11-12(21)17(7-6-16-11)8-9-18-13(22)14(23)19(15(18)24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,20) |
InChI 键 |
URUZEKFORFIVBU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)C(=O)N1)CCN2C(=O)C(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



